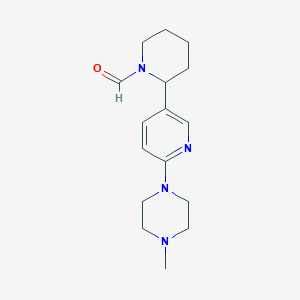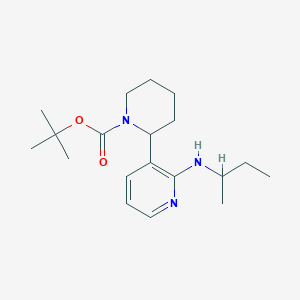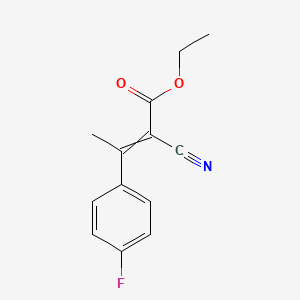
1H-Imidazole, 2-methyl-, cobalt(2+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-Imidazole, 2-methyl-, cobalt(2+) salt typically involves the reaction of cobalt salts with 2-methylimidazole under specific conditions. One common method is the solvothermal synthesis, where cobalt nitrate and 2-methylimidazole are dissolved in a solvent such as methanol and heated at elevated temperatures for several hours. This process results in the formation of ZIF-67 crystals .
Industrial production methods often involve similar solvothermal processes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
1H-Imidazole, 2-methyl-, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized from Co(II) to Co(III). Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can revert Co(III) back to Co(II) using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur where the 2-methylimidazole ligands are replaced by other ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes .
Applications De Recherche Scientifique
1H-Imidazole, 2-methyl-, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: In industrial applications, it is used in gas storage and separation processes.
Mécanisme D'action
The mechanism by which 1H-Imidazole, 2-methyl-, cobalt(2+) salt exerts its effects is primarily through its coordination chemistry. The cobalt center can interact with various substrates, facilitating catalytic reactions. In biological systems, the compound can disrupt cellular processes by interacting with biomolecules such as proteins and nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2-methyl-, cobalt(2+) salt can be compared with other similar compounds such as:
ZIF-8: Composed of zinc ions coordinated with 2-methylimidazole.
Cobalt imidazolate frameworks: Other cobalt-based imidazolate frameworks with different imidazole derivatives.
The uniqueness of this compound lies in its combination of cobalt ions and 2-methylimidazole ligands, which impart specific properties such as high thermal stability and catalytic activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high porosity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.
Propriétés
Formule moléculaire |
C4H6CoN2+2 |
|---|---|
Poids moléculaire |
141.04 g/mol |
Nom IUPAC |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/C4H6N2.Co/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);/q;+2 |
Clé InChI |
QIAFUYTZGYRQFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)



![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)




![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)
![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)
![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)
